1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol
Overview
Description
1,2-Dilinoleoyl-3-Palmitoyl-rac-glycerol is a triacylglycerol compound that contains linoleic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position. This compound is found in various vegetable oils, including poppy seed, hazelnut, maize, and olive oils . It is known for its role in lipid biochemistry and has applications in various scientific fields.
Scientific Research Applications
1,2-Dilinoleoyl-3-Palmitoyl-rac-glycerol has diverse applications in scientific research:
Chemistry: Used as a reference standard in lipid analysis and chromatography.
Biology: Studied for its role in lipid metabolism and cellular functions.
Industry: Utilized in the production of high-purity lipid standards and pharmaceutical development.
Mechanism of Action
1,2-Dilinoleoyl-3-palmitin, also known as 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol, is a compound with potential therapeutic properties.
Mode of Action
It is hypothesized that it may interact with cellular components, potentially influencing lipid metabolism or signaling pathways .
Biochemical Pathways
It has been suggested that it may play a role in lipid metabolism, given its structural similarity to other lipids .
Pharmacokinetics
As a lipid-like molecule, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body, particularly in lipid-rich tissues .
Result of Action
Given its potential role in lipid metabolism, it may influence cellular energy production or signaling .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of 1,2-Dilinoleoyl-3-palmitin .
Biochemical Analysis
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 1,2-Dilinoleoyl-3-palmitin vary with different dosages in animal models
Metabolic Pathways
1,2-Dilinoleoyl-3-palmitin is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is believed that this compound interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dilinoleoyl-3-Palmitoyl-rac-glycerol can be synthesized through chemical or biological methods. In chemical synthesis, glycerol reacts with linoleic acid and palmitic acid to form 1,2-linoleoyl glycerol and palmitoyl glycerol, which are then reacted to produce the target compound . The reaction typically involves esterification processes under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves similar esterification processes but on a larger scale. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. The compound is often produced in liquid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dilinoleoyl-3-Palmitoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into simpler glycerides.
Substitution: Ester groups in the compound can undergo substitution reactions with other fatty acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Hydroperoxides and secondary oxidation products.
Reduction: Simpler glycerides and fatty acids.
Substitution: Modified triacylglycerols with different fatty acid compositions.
Comparison with Similar Compounds
- 1-Stearoyl-2-Oleoyl-3-Linoleoyl-rac-glycerol
- 1,2-Dioleoyl-3-Palmitoyl-rac-glycerol
- 1,2-Dilinoleoyl-3-Stearoyl-rac-glycerol
Comparison: 1,2-Dilinoleoyl-3-Palmitoyl-rac-glycerol is unique due to its specific fatty acid composition, which includes linoleic acid and palmitic acid. This composition influences its physical and chemical properties, making it distinct from other triacylglycerols. Its presence in various vegetable oils and its role in reducing scald development on apples highlight its unique applications .
Properties
IUPAC Name |
[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-28,52H,4-15,18,21-24,29-51H2,1-3H3/b19-16-,20-17-,27-25-,28-26- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAWUIOWWNQCQA-YBQWMRSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H98O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2190-15-0 | |
Record name | 1,2-Dilinoleoyl-3-palmitin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-DILINOLEOYL-3-PALMITIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y321C08RH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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